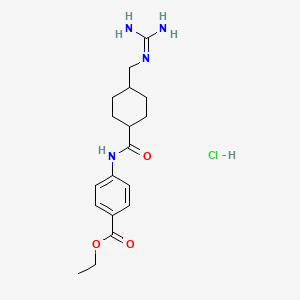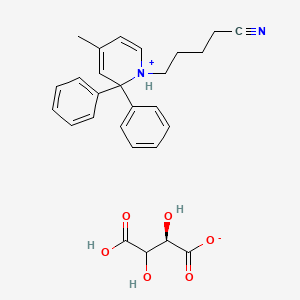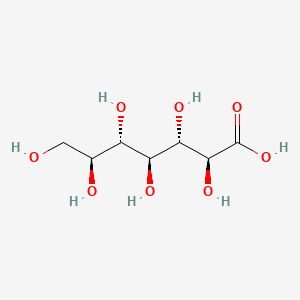
Manganese, bis((2xi)-D-gluco-heptonato)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3,4,5,6,7-hexahydroxyheptanoate;manganese(2+) is a coordination compound where manganese is complexed with a hexahydroxyheptanoate ligand
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,5,6,7-hexahydroxyheptanoate;manganese(2+) typically involves the reaction of manganese salts with hexahydroxyheptanoic acid under controlled conditions. The reaction is usually carried out in an aqueous medium, and the pH is carefully adjusted to facilitate the formation of the desired complex. The reaction mixture is then subjected to crystallization to isolate the compound in pure form.
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of manganese oxide or manganese carbonate as starting materials. These are reacted with hexahydroxyheptanoic acid in large reactors, followed by purification steps such as filtration, crystallization, and drying to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
2,3,4,5,6,7-hexahydroxyheptanoate;manganese(2+) can undergo various chemical reactions, including:
Oxidation: The manganese center can be oxidized to higher oxidation states.
Reduction: The compound can be reduced under specific conditions to yield lower oxidation state manganese complexes.
Substitution: Ligand exchange reactions can occur, where the hexahydroxyheptanoate ligand is replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or hydrazine can be used.
Substitution: Ligand exchange can be facilitated by using excess of the new ligand in an appropriate solvent.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield manganese(III) or manganese(IV) complexes, while reduction may produce manganese(I) or manganese(0) species.
Scientific Research Applications
2,3,4,5,6,7-hexahydroxyheptanoate;manganese(2+) has several applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions, including oxidation and reduction processes.
Biology: The compound is studied for its potential role in biological systems, particularly in enzyme mimetics and as a model for manganese-containing enzymes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases related to oxidative stress.
Industry: It is used in the production of advanced materials, such as manganese-based catalysts and electronic materials.
Mechanism of Action
The mechanism by which 2,3,4,5,6,7-hexahydroxyheptanoate;manganese(2+) exerts its effects involves the interaction of the manganese center with various substrates. The hexahydroxyheptanoate ligand stabilizes the manganese ion, allowing it to participate in redox reactions. The molecular targets and pathways involved depend on the specific application, but generally include electron transfer processes and coordination with other molecules.
Comparison with Similar Compounds
Similar Compounds
- Manganese(III) acetylacetonate
- Manganese(II) chloride
- Manganese(IV) oxide
Comparison
Compared to these similar compounds, 2,3,4,5,6,7-hexahydroxyheptanoate;manganese(2+) is unique due to its specific ligand environment, which provides distinct chemical properties and reactivity. For example, the hexahydroxyheptanoate ligand offers multiple coordination sites, enhancing the stability and versatility of the manganese complex in various applications.
Properties
CAS No. |
12565-60-5 |
|---|---|
Molecular Formula |
C7H14O8 |
Molecular Weight |
226.18 g/mol |
IUPAC Name |
(2S,3S,4S,5S,6S)-2,3,4,5,6,7-hexahydroxyheptanoic acid |
InChI |
InChI=1S/C7H14O8/c8-1-2(9)3(10)4(11)5(12)6(13)7(14)15/h2-6,8-13H,1H2,(H,14,15)/t2-,3-,4-,5-,6-/m0/s1 |
InChI Key |
KWMLJOLKUYYJFJ-RUTHBDMASA-N |
Isomeric SMILES |
C([C@@H]([C@@H]([C@@H]([C@@H]([C@@H](C(=O)O)O)O)O)O)O)O |
Canonical SMILES |
C(C(C(C(C(C(C(=O)O)O)O)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



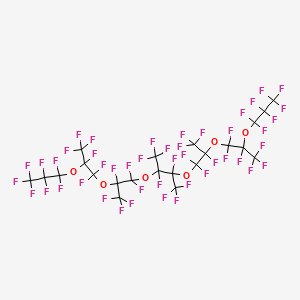
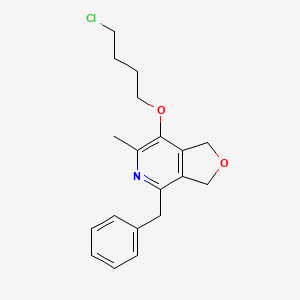
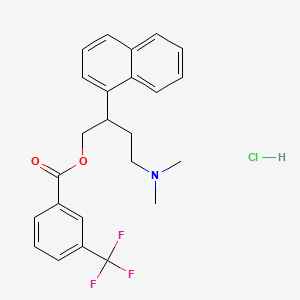


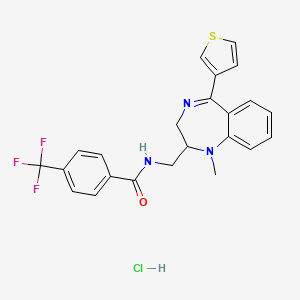
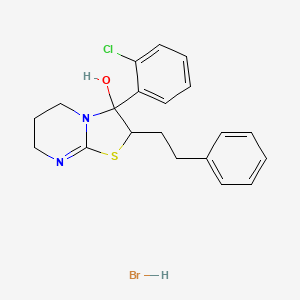
![[(3S,3aR,6S,6aS)-3-[4-[3-(benzimidazol-1-yl)propyl]piperazin-1-yl]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B12716006.png)

